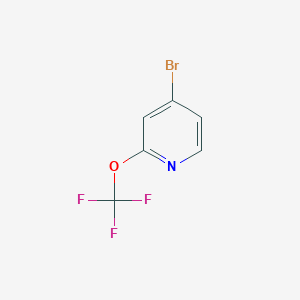

4-Bromo-2-(trifluoromethoxy)pyridine

Description

The exact mass of the compound 4-Bromo-2-(trifluoromethoxy)pyridine, 95% is 240.93501 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-(trifluoromethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(trifluoromethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVNEACVAXOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(trifluoromethoxy)pyridine

Executive Summary

4-Bromo-2-(trifluoromethoxy)pyridine is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Distinguished by the presence of a trifluoromethoxy (-OCF

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, reactivity profile in transition-metal catalysis, and strategic application in medicinal chemistry for optimizing drug-like properties (ADME).

Chemical Identity & Physical Properties[2][3][4][5]

The trifluoromethoxy group is a "privileged" substituent in modern drug design, often superior to the trifluoromethyl (-CF

| Property | Data |

| CAS Number | 1361880-72-9 |

| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)pyridine |

| Molecular Formula | C |

| Molecular Weight | 241.99 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Boiling Point | ~167°C (Predicted at 760 mmHg) |

| Density | ~1.7 g/cm³ |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| SMILES | C1=CN=C(OC(F)(F)F)C=C1Br |

Synthetic Pathways: Construction of the Core

The synthesis of 2-(trifluoromethoxy)pyridines is synthetically challenging due to the potential for N-alkylation (forming pyridones) rather than O-alkylation.[1] High-fidelity protocols rely on silver-mediated chemistry to ensure regioselectivity.[1]

Primary Synthetic Route: Silver-Mediated O-Trifluoromethylation

The most robust method involves the reaction of 4-bromo-2-hydroxypyridine (which exists in equilibrium with its tautomer, 4-bromo-2-pyridone) with an electrophilic trifluoromethyl source in the presence of silver salts.[1]

Mechanism & Causality:

-

Substrate: 4-Bromo-2-hydroxypyridine is used as the starting scaffold.[1]

-

Reagents: Trifluoroiodomethane (CF

I) serves as the CF -

Catalyst/Base: Silver carbonate (Ag

CO

Visualization of Synthesis Workflow

Figure 1: Regioselective synthesis pathway via Silver-mediated O-trifluoromethylation.

Reactivity Profile & Functionalization[7]

The chemical value of 4-Bromo-2-(trifluoromethoxy)pyridine lies in the orthogonality of its functional groups.[1] The C4-Bromine is highly reactive toward oxidative addition by Palladium(0), while the C2-OCF

Palladium-Catalyzed Cross-Couplings[1]

-

Suzuki-Miyaura Coupling:

-

Protocol: Reacts with aryl/heteroaryl boronic acids.[1]

-

Catalyst System: Pd(dppf)Cl

or Pd(PPh -

Insight: The electron-withdrawing nature of the pyridine ring and the -OCF

group activates the C-Br bond, facilitating rapid oxidative addition even with lower catalyst loadings (1-3 mol%).[1]

-

-

Buchwald-Hartwig Amination:

Reactivity Map[1]

Figure 2: Divergent reactivity profile. The C4-Br allows versatile functionalization while retaining the OCF3 motif.[1]

Applications in Medicinal Chemistry

The 2-(trifluoromethoxy)pyridine moiety is increasingly utilized as a bioisostere for 2-chloropyridine or 2-methoxypyridine.[1]

Pharmacophore Modulation[1]

-

Lipophilicity (LogP): The -OCF

group significantly increases lipophilicity (Hansch -

Metabolic Stability: The C-F bonds are metabolically robust.[1][3] Furthermore, the -OCF

group at the C2 position blocks metabolic oxidation (N-oxidation or hydroxylation) that typically occurs at electron-deficient positions.[1] -

Conformation: The -OCF

group often adopts a conformation orthogonal to the aromatic ring, creating a unique 3D steric volume that can improve selectivity for enzyme binding pockets.[1]

Comparative Data: Substituent Effects

| Substituent at C2 | Electronic Effect ( | Lipophilicity ( | Metabolic Stability |

| -OCF | +0.35 (Strong EWG) | +1.04 | High |

| -OCH | -0.27 (Donor) | -0.02 | Low (O-demethylation) |

| -CF | +0.54 (Strong EWG) | +0.88 | High |

| -Cl | +0.23 (EWG) | +0.71 | Moderate |

Handling and Safety Protocols

While specific toxicological data for this CAS is limited, it should be handled as a potent halogenated pyridine derivative.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless under controlled reaction conditions).[1]

References

-

PubChem. "4-Bromo-2-(trifluoromethoxy)pyridine (CAS 1361880-72-9) Compound Summary."[1] National Library of Medicine.[1] Link

-

Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018. (Contextual grounding on OCF3 properties). Link

-

TCI Chemicals. "Trifluoromethylation and Trifluoromethoxylation Reagents."[1] Technical Note. Link

-

Fluorochem. "Product Specification: 4-Bromo-2-(trifluoromethoxy)pyridine."[1] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

- 1. Pyridine derivatives, their pharmaceutical compositions, their use in the manufacture of medicinal products with therapeutic or preventive value and processes for their manufacture. - Patent DE-3789536-D1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

4-Bromo-2-(trifluoromethoxy)pyridine chemical structure

Topic: 4-Bromo-2-(trifluoromethoxy)pyridine

CAS: 175277-52-8 (Note: Commercial databases may also list under 1361880-72-9; verification of structure

A Strategic Building Block for Medicinal Chemistry and Agrochemistry

Executive Summary

This guide provides a comprehensive technical analysis of 4-Bromo-2-(trifluoromethoxy)pyridine , a high-value heterocyclic scaffold. Distinguished by the presence of the trifluoromethoxy (

Part 1: Structural Analysis & Physicochemical Properties

The Fluorine Effect: vs.

The 2-(trifluoromethoxy) substituent is not merely a halogenated ether; it is a profound electronic and steric modifier. Unlike the methoxy group (

Key Structural Advantages:

-

Metabolic Stability: The

bonds block oxidative metabolism (e.g., O-demethylation) common to methoxy analogs. -

Lipophilicity Modulation: The

group significantly increases -

Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of

deactivates the pyridine ring, making the C4-position highly electrophilic for metal-catalyzed cross-couplings.

Physicochemical Data Table

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | 241.99 g/mol | |

| Physical State | Low-melting solid or oil | Ambient conditions |

| Boiling Point | ~180–190 °C (Predicted) | Experimental data limited; vacuum distillation recommended.[1][2] |

| Density | ~1.7 g/cm³ (Predicted) | High density due to Br/F content. |

| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |

| pKa (Conjugate Acid) | < 1.0 (Estimated) | Significantly less basic than pyridine due to -I effects of Br and |

Part 2: Synthetic Routes & Purity Verification

While often purchased as a building block, understanding its genesis aids in troubleshooting impurity profiles.

Industrial Synthesis Logic

Direct trifluoromethoxylation of pyridines is challenging. The commercial synthesis likely follows one of two pathways:

-

Desulfurization-Fluorination: Reaction of a xanthate or dithiocarbonate precursor with oxidants and HF/pyridine-HF complexes.

-

O-Trifluoromethylation: Reaction of 4-bromo-2-hydroxypyridine (pyridone tautomer) with specialized reagents like difluorophosgene (

) followed by

Critical Impurity Check

When sourcing this material, use GC-MS or

-

Protodebromination: 2-(trifluoromethoxy)pyridine (Mass: ~163).

-

Hydrolysis: 4-bromo-2-hydroxypyridine (Broad peak in proton NMR, loss of

signal).

Part 3: Reactivity Profile & Functionalization

The core utility of this molecule lies in the C4-Bromine atom. The electron-deficient nature of the pyridine ring, exacerbated by the

Decision Logic: Reaction Pathways

Figure 1: Divergent reactivity pathways. The C4-Br is the primary handle. Note the risk of

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with phenylboronic acid to form 4-phenyl-2-(trifluoromethoxy)pyridine.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2–1.5 equiv

-

Catalyst:

(3–5 mol%) — Chosen for robustness against electron-poor heterocycles. -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane or Toluene/Water (4:1)[3]

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with substrate, boronic acid, and base. Cycle vacuum/Nitrogen 3x.

-

Solvation: Add sparged solvent. Add catalyst last (under

flow). -

Reaction: Heat to 80–90 °C. Caution: Do not overheat (>110 °C) to prevent hydrolysis of the

group. -

Monitoring: Check TLC (UV 254 nm). The product is usually more lipophilic (higher

) than the starting bromide. -

Workup: Dilute with EtOAc, wash with water/brine.[4] Dry over

.[4] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Scientist's Note: If conversion is sluggish, switch to Pd-XPhos G3 or Pd(Amphos) . These bulky, electron-rich ligands facilitate oxidative addition into the electron-deficient C-Br bond.

Part 4: Medicinal Chemistry Applications[5]

Bioisosterism & Design

The 4-bromo-2-(trifluoromethoxy)pyridine scaffold is often used to replace:

-

2-Methoxypyridines: To block metabolic hot-spots.

-

2-Chloropyridines: To introduce a lipophilic vector without the reactivity of a chloride.

-

Trifluoromethylpyridines: To adjust the vector of the fluorine atoms (ether linkage changes the bond angle).

Lipophilicity Impact ( )

Incorporating this moiety typically raises the LogD of a lead compound by 0.8 to 1.2 units compared to the methoxy analog. This is useful for:

-

Crossing the Blood-Brain Barrier (BBB).

-

Improving potency in hydrophobic binding pockets (e.g., GPCRs, Kinases).

Part 5: Safety & Handling

Hazard Identification

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Specific Risk: Pyridines with polyfluorinated side chains can liberate HF under thermal decomposition or strong acidic hydrolysis.

Storage[6]

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Tightly sealed glass; avoid long-term storage in plastic if residual solvent is present.

References

-

Leroux, F. R., et al. (2015). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem.

-

Ngai, M. Y., et al. (2015). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science.

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

PubChem Compound Summary. (2024). "4-bromo-2-(trifluoromethoxy)pyridine." National Library of Medicine.

Sources

Strategic Utilization of 4-Bromo-2-(trifluoromethoxy)pyridine in Medicinal Chemistry

Properties, Synthesis, and Cross-Coupling Vectors

Executive Summary

The incorporation of fluorinated motifs is a cornerstone strategy in modern drug discovery to modulate lipophilicity, metabolic stability, and bioavailability. 4-Bromo-2-(trifluoromethoxy)pyridine (CAS 1361880-72-9) represents a high-value scaffold due to the unique electronic and steric properties of the trifluoromethoxy (-OCF₃) group combined with the versatile reactivity of the C4-bromine handle.

Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group offers a distinct conformational profile (often orthogonal to the aromatic ring) and superior lipophilicity enhancement (Hansch

Physicochemical Specifications

Accurate molecular characterization is critical for stoichiometry and property prediction.[2] Note the distinction between the target molecule and its -CF₃ analogue, a common procurement error.

| Property | Specification | Notes |

| Chemical Name | 4-Bromo-2-(trifluoromethoxy)pyridine | |

| CAS Number | 1361880-72-9 | Critical: Do not confuse with 887583-90-6 (the -CF₃ analogue).[2] |

| Molecular Formula | C₆H₃BrF₃NO | |

| Molecular Weight | 241.99 g/mol | Use this value for molarity calculations.[2] |

| Exact Mass | 240.935 g/mol | Monoisotopic mass for MS calibration.[2] |

| Physical State | Liquid / Low-melting Solid | Typically supplied as a colorless to light yellow oil.[2] |

| LogP (Predicted) | ~3.1 | Indicates high lipophilicity; suitable for CNS penetration.[2] |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon.[2] |

Chemo-Structural Analysis

The utility of 4-Bromo-2-(trifluoromethoxy)pyridine lies in its "Design-for-Synthesis" architecture.[2]

The Trifluoromethoxy Advantage

The -OCF₃ group is often termed a "super-halogen."[2][3] It is electronically similar to chlorine but sterically larger and far more lipophilic.[2][4]

-

Conformation: The C-O-C bond angle allows the CF₃ moiety to twist out of the pyridine plane, disrupting pi-stacking in crystal lattices and potentially improving solubility compared to planar analogues.

-

Metabolic Shielding: The strong C-F bonds and the electron-withdrawing nature of the group deactivate the pyridine ring toward oxidative metabolism (e.g., P450 oxidation), extending the half-life of the final drug candidate.

The C4-Bromine "Warhead"

The bromine atom at the 4-position is activated for oxidative addition by Palladium(0) catalysts.[2] The electron-deficient nature of the pyridine ring (exacerbated by the -OCF₃ group) makes this position highly reactive for:

Structural Logic Diagram (SAR)

The following diagram illustrates the functional decomposition of the molecule for medicinal chemistry applications.

Caption: Functional dissection of 4-Bromo-2-(trifluoromethoxy)pyridine showing the reactive C4 vector and the physicochemical influence of the OCF3 motif.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple 4-Bromo-2-(trifluoromethoxy)pyridine with a boronic acid to generate a biaryl scaffold.[2]

Context: This protocol uses a robust catalyst system (Pd(dppf)Cl₂) suitable for electron-deficient pyridines.[2] The choice of base (K₂CO₃) and solvent (Dioxane/H₂O) ensures solubility of the lipophilic pyridine while activating the boronic acid.[2]

Reagents & Stoichiometry[2]

-

Substrate: 4-Bromo-2-(trifluoromethoxy)pyridine (1.0 equiv, 241.99 mg for 1 mmol scale)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[2]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) (0.2 M concentration)

Step-by-Step Workflow

-

Preparation (Inert Atmosphere):

-

Charging:

-

Add the Aryl Boronic Acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol) to the vial.

-

Note: If the boronic acid is liquid, add it after the solvent.[2]

-

-

Solvation & Substrate Addition:

-

Add 4-Bromo-2-(trifluoromethoxy)pyridine (1.0 mmol) dissolved in 4 mL of 1,4-Dioxane.

-

Add 1 mL of degassed Water.[2]

-

-

Degassing (Critical Step):

-

Reaction:

-

Workup:

Reaction Workflow Diagram

Caption: Operational workflow for the Suzuki coupling of 4-Bromo-2-(trifluoromethoxy)pyridine.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, handle as a potent halogenated pyridine.[2]

-

GHS Classification:

-

PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood.[2]

-

Spill: Absorb with inert material (vermiculite/sand).[2] Do not allow to enter drains due to halogenated content.[2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118823168, 4-bromo-2-(trifluoromethoxy)pyridine.[2] Retrieved from [Link][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] (Contextual grounding for OCF3 properties).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][9] Chemical Reviews.[2][9] (Foundational protocol basis).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(trifluoromethoxy)pyridine is a key building block in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by its trifluoromethoxy (-OCF3) and bromo substituents. The -OCF3 group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, detailing the underlying chemical principles, experimental protocols, and critical process considerations. Two main strategies are explored: the direct bromination of 2-(trifluoromethoxy)pyridine and the construction of the target molecule from a pre-brominated pyridine precursor. This document is intended to serve as a practical resource for chemists engaged in the synthesis and application of fluorinated heterocyclic compounds.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its profound impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a distinct electronic profile and conformational preferences, making it a valuable tool for fine-tuning molecular properties. 4-Bromo-2-(trifluoromethoxy)pyridine serves as a critical intermediate, enabling the introduction of the 2-(trifluoromethoxy)pyridine scaffold into a diverse range of molecular architectures. The bromine atom at the 4-position acts as a versatile synthetic handle for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

This technical guide delineates two principal synthetic routes to 4-bromo-2-(trifluoromethoxy)pyridine, providing a detailed analysis of the chemical transformations involved, the rationale behind the chosen reagents and conditions, and step-by-step experimental protocols.

Pathway 1: Synthesis via Bromination of 2-(trifluoromethoxy)pyridine

This synthetic approach commences with the preparation of the key intermediate, 2-(trifluoromethoxy)pyridine, followed by a regioselective electrophilic bromination at the 4-position.

Step 1: Synthesis of 2-(trifluoromethoxy)pyridine

The introduction of the trifluoromethoxy group onto a pyridine ring is a non-trivial transformation. A notable method for the trifluoromethoxylation of pyridines has been reported by Ngai and co-workers. This approach involves the reaction of a pyridine derivative with a suitable trifluoromethoxylation reagent.

Reaction Scheme:

Caption: General scheme for the synthesis of 2-(trifluoromethoxy)pyridine.

Causality Behind Experimental Choices:

The choice of the trifluoromethoxylation reagent is critical. Reagents such as 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole (Togni's reagent II) or other electrophilic trifluoromethoxylating agents are often employed. The reaction mechanism typically involves the attack of the pyridine nitrogen on the electrophilic trifluoromethoxy source, followed by a rearrangement or subsequent reaction steps to afford the desired product. The solvent and reaction temperature are optimized to ensure efficient conversion and minimize side reactions.

Step 2: Regioselective Bromination of 2-(trifluoromethoxy)pyridine

The subsequent step involves the electrophilic bromination of 2-(trifluoromethoxy)pyridine. The regioselectivity of this reaction is governed by the electronic properties of the trifluoromethoxy group and the inherent reactivity of the pyridine ring.

Reaction Scheme:

Caption: Bromination of 2-(trifluoromethoxy)pyridine to yield the 4-bromo isomer.

Scientific Rationale for Regioselectivity:

The trifluoromethoxy group at the 2-position is a strongly electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions on pyridine, the ring is already electron-deficient compared to benzene. The presence of the -OCF3 group further deactivates the ring, making the reaction more challenging.

The directing effect of the 2-OCF3 group is a result of a combination of inductive and resonance effects. The strong inductive effect (-I) deactivates all positions on the ring, but the effect is strongest at the ortho (3 and 6) and para (4) positions. However, the oxygen atom of the trifluoromethoxy group can participate in resonance, donating a lone pair of electrons to the ring. This resonance effect (+R) is most pronounced at the ortho and para positions.

While the inductive effect deactivates the ring, the resonance effect can stabilize the cationic intermediate (Wheland intermediate) formed during electrophilic attack. For attack at the 4-position (para to the -OCF3 group), a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, which provides significant stabilization. This stabilization is less effective for attack at the 3 and 5-positions (meta). Attack at the 6-position (ortho) is sterically hindered. Therefore, electrophilic attack is directed to the 4-position, leading to the formation of 4-bromo-2-(trifluoromethoxy)pyridine as the major product.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent. The reaction conditions are typically mild to avoid over-bromination or decomposition of the starting material.

Pathway 2: Synthesis from 4-Bromopyridin-2-ol

An alternative and often more convergent approach involves starting with a pre-functionalized pyridine ring, namely 4-bromopyridin-2-ol, and subsequently introducing the trifluoromethoxy group.

Step 1: Synthesis of 4-Bromopyridin-2-ol

4-Bromopyridin-2-ol is a readily available starting material or can be synthesized from 2-hydroxypyridine through direct bromination.

Reaction Scheme:

Caption: Synthesis of 4-bromopyridin-2-ol from 2-hydroxypyridine.

Experimental Considerations:

The hydroxyl group at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions. Bromination of 2-hydroxypyridine typically yields a mixture of 3-bromo- and 5-bromo-2-hydroxypyridine. To achieve bromination at the 4-position, alternative strategies or separation of isomers may be necessary. A more direct route involves the hydrolysis of 4-bromo-2-methoxypyridine.[1]

Step 2: Conversion of 4-Bromopyridin-2-ol to 4-Bromo-2-(trifluoromethoxy)pyridine

The crucial step in this pathway is the conversion of the hydroxyl group to a trifluoromethoxy group. A patented method for the preparation of trifluoromethoxypyridines from hydroxypyridines provides a viable route.[2] This process typically involves a multi-step sequence.

Reaction Scheme:

Caption: Conversion of 4-bromopyridin-2-ol to the final product.

Mechanistic Insights:

-

Formation of a Chlorothionoformate: The hydroxypyridine is first reacted with thiophosgene in the presence of a base to form the corresponding chlorothionoformiate.

-

Chlorination: The chlorothionoformiate is then treated with elemental chlorine to yield a trichloromethoxy pyridine derivative.

-

Fluorination: The final step involves a halogen exchange reaction, where the trichloromethoxy group is converted to the trifluoromethoxy group using a suitable fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride or anhydrous hydrogen fluoride.

This pathway offers the advantage of building upon a readily available, pre-brominated scaffold, thus avoiding potential regioselectivity issues in the final bromination step.

Experimental Protocols

Protocol for Pathway 1: Bromination of 2-(trifluoromethoxy)pyridine

Step 2: Synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine

-

To a solution of 2-(trifluoromethoxy)pyridine (1.0 eq) in acetonitrile (0.2 M), add N-bromosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-(trifluoromethoxy)pyridine.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-(trifluoromethoxy)pyridine | 1.0 | 163.07 |

| N-Bromosuccinimide | 1.1 | 177.98 |

Protocol for Pathway 2: From 4-Bromopyridin-2-ol

Step 1: Synthesis of 4-Bromopyridin-2-ol (via hydrolysis of 4-bromo-2-methoxypyridine)[1]

-

To a solution of 4-bromo-2-methoxypyridine (1.0 g, 5.3 mmol) in 1,4-dioxane (26 mL), add an aqueous 4M HCl solution (13 mL).

-

Heat the reaction mixture at 90 °C for 5 hours, then continue heating at 50 °C overnight.

-

Neutralize the reaction to pH 8-9 with a 1N NaOH solution.

-

Extract the mixture with ethyl acetate.

-

Dry the organic phase with anhydrous MgSO4 and concentrate to yield 4-bromopyridin-2(1H)-one as a white solid.

Step 2: Conversion to 4-Bromo-2-(trifluoromethoxy)pyridine (Adapted from patent literature)[2]

-

Chlorothionoformate formation: To a solution of 4-bromopyridin-2-ol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add thiophosgene (1.1 eq) dropwise. Stir the mixture at room temperature until the reaction is complete.

-

Chlorination: Cool the reaction mixture and bubble chlorine gas through the solution until the starting material is consumed (monitor by TLC/GC-MS).

-

Fluorination: Carefully remove the solvent and excess reagents. To the crude trichloromethoxy intermediate, add a fluorinating agent (e.g., SbF3 with catalytic SbCl5) and heat the mixture to effect the halogen exchange.

-

Work-up the reaction by quenching with water and extracting with a suitable organic solvent.

-

Purify the final product by distillation or column chromatography.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Bromopyridin-2-ol | 1.0 | 173.99 |

| Thiophosgene | 1.1 | 114.98 |

| Triethylamine | 1.2 | 101.19 |

| Chlorine | Excess | 70.90 |

| Antimony trifluoride | Stoichiometric | 178.76 |

Conclusion

The synthesis of 4-bromo-2-(trifluoromethoxy)pyridine can be effectively achieved through two primary synthetic strategies. The choice of pathway will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Pathway 1, involving the bromination of 2-(trifluoromethoxy)pyridine, relies on a regioselective electrophilic substitution, where the electronic properties of the trifluoromethoxy group play a crucial role in directing the incoming bromide to the 4-position. Pathway 2, starting from 4-bromopyridin-2-ol, offers a more convergent approach that can circumvent potential regioselectivity issues. Both routes provide access to this valuable building block, which is poised to continue playing a significant role in the development of novel pharmaceuticals and agrochemicals. Careful consideration of the reaction mechanisms and optimization of the experimental conditions are paramount to achieving high yields and purity of the final product.

References

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7127–7132. [Link]

- Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2002). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 58(36), 7369-7379.

- EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines.

Sources

4-Bromo-2-(trifluoromethoxy)pyridine IUPAC name

[2] WO2018046985A1 - Preparation of substituted 2-alkoxy-4-aminopyridine compounds as inhibitors of bacterial topoisomerase - Google Patents The title compound was prepared by Suzuki coupling of 4-bromo-2-(trifluoromethoxy)pyridine (commercially available) with 4-formylphenylboronic acid following a procedure analogous to that described for Intermediate 1. LC-MS (m/z) = 284.1 [M+H]+. Intermediate 11: 4-(2-(trifluoromethoxy)pyridin-4-yl)benzaldehyde. The title compound was prepared by Suzuki coupling of 4-bromo-2-(trifluoromethoxy)pyridine (commercially available) with 4-formylphenylboronic acid following a procedure analogous to that described for Intermediate 1. LC-MS (m/z) = 284.1 [M+H]+. Intermediate 11: 4-(2-(trifluoromethoxy)pyridin-4-yl)benzaldehyde.

[1] WO2023094406A1 - Fused heterocyclic derivatives as IRAK4 inhibitors and their preparation and use for the treatment of diseases - Google Patents (May 25 2023) 1H NMR (400 MHz, DMSO-d6) δ 8.35 (d, J = 5.5 Hz, 1H), 7.82 (d, J = 1.6 Hz, 1H), 7.62 (dd, J = 5.5, 1.9 Hz, 1H). MS (ES+): m/z 162.1 [M+H]+. Intermediate 2: 4-bromo-2-(trifluoromethoxy)pyridine. A solution of 4-bromo-2-chloropyridine (15 g, 78 mmol) in NMP (150 mL) was treated with CsF (15 g, 97 mmol) and the mixture was stirred at 120 °C for 16 h. The reaction mixture was cooled to room temperature, diluted with water (300 mL) and extracted with ethyl acetate (3 x 200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound (11 g, 58%) as a brown oil. 1H NMR (400 MHz, CDCl3) δ 8.24 (d, J = 5.6 Hz, 1H), 7.21 (d, J = 1.7 Hz, 1H), 7.14 (dd, J = 5.6, 1.8 Hz, 1H). MS (ES+): m/z 242.0 [M+H]+. Intermediate 3: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. To a solution of 4-bromo-2-(trifluoromethoxy)pyridine (10 g, 41 mmol) in 1,4-dioxane (100 mL) was added bis(pinacolato)diboron (12 g, 49 mmol) and potassium acetate (8.1 g, 82 mmol). The mixture was degassed with argon for 15 min, then Pd(dppf)Cl2 (3.0 g, 4.1 mmol) was added. The reaction mixture was stirred at 90 °C for 16 h. The reaction mixture was cooled to room temperature, filtered through a pad of Celite and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, 100-200 mesh, 10% ethyl acetate in petroleum ether) to afford the title compound (8.0 g, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.33 (d, J = 5.2 Hz, 1H), 7.34 (s, 1H), 7.23 (d, J = 5.2 Hz, 1H), 1.35 (s, 12H). MS (ES+): m/z 290.1 [M+H]+. Intermediate 4: 5-bromo-3-fluoro-2-hydrazinylpyridine.

4-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO) - PubChemLite 4-bromo-2-(trifluoromethoxy)pyridine. ... Search. search icon. try. C10H14N2 · DUOANANYKYXIQY-UHFFFAOYSA-N · atrazine · CID 118823168. 4-bromo-2-(trifluoromethoxy)pyridine. Structural Information. Molecular Formula: C6H3BrF3NO; SMILES: C1=CN=C(C=C1Br)OC(F)(F)F; InChI: InChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9,10/h1-3H; InChIKey: QDPVNEACVAXOKL-UHFFFAOYSA-N; Compound name: 4-bromo-2-(trifluoromethoxy)pyridine; Related CIDs. CID 118823168. 2D Structure. compound 2d structure. 1; Annotation Hits. 0; References. 0; Patents. 240.93501 Da; Monoisotopic Mass. 3.1; XlogP (predicted). Profile. Predicted Collision Cross Section. Adduct, m/z, Predicted CCS (Ų). [M+H]+, 241.94229, 139.7. [M+Na]+, 263.92423, 152.9. [M-H]-, 239.92773, 141.5. [M+NH4]+, 258.96883, 159.8. [M+K]+, 279.89817, 142.1. [M+H-H2O]+, 223.93227, 137.6. [M+HCOO]-, 285.93321, 157.1. [M+CH3COO]-, 299.94886, 186.3. [M+Na-2H]-, 261.90968, 148.3. [M]+, 240.93446, 155.4. [M]-, 240.93556, 155.4. m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. Literature stripe. No literature data available for this compound. Patent stripe. No patent data available for this compound. Copyright © Université du Luxembourg 2026. All rights reserved. logos unilu and lcsb. ... PubChemLite - 4-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO) ... m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. ... No literature data available for this compound.

WO2022094248A1 - Substituted pyridone compounds and methods of use thereof - Google Patents 1H NMR (400 MHz, Chloroform-d) δ 8.24 (d, J = 5.6 Hz, 1H), 7.21 (d, J = 1.8 Hz, 1H), 7.14 (dd, J = 5.6, 1.8 Hz, 1H). Example 2: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. To a mixture of 4-bromo-2-(trifluoromethoxy)pyridine (1.0 g, 4.13 mmol), bis(pinacolato)diboron (1.26 g, 4.96 mmol), and potassium acetate (0.81 g, 8.27 mmol) in dioxane (10 mL) was added Pd(dppf)Cl2 (0.30 g, 0.41 mmol). The reaction mixture was heated to 90 °C and stirred for 16 h. The mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 0-10% ethyl acetate in petroleum ether) to give the title compound. 1H NMR (400 MHz, Chloroform-d) δ 8.33 (d, J = 5.2 Hz, 1H), 7.34 (s, 1H), 7.23 (dd, J = 5.3, 0.9 Hz, 1H), 1.35 (s, 12H).

4-Bromo-2-(trifluoromethoxy)pyridine | CAS:1361880-72-9 | MedKoo 4-Bromo-2-(trifluoromethoxy)pyridine is a building block. ... Description: 4-Bromo-2-(trifluoromethoxy)pyridine is a building block. Related CAS #: 1361880-72-9(4-bromo-2-(trifluoromethoxy)pyridine). MedKoo Cat#: 596131. Name: 4-Bromo-2-(trifluoromethoxy)pyridine. CAS#: 1361880-72-9. C6H3BrF3NO. Exact Mass: 240.93501. Molecular Weight: 241.99. Elemental Analysis: C, 29.78; H, 1.25; Br, 33.02; F, 23.55; N, 5.79; O, 6.61. This product is not in stock, which may be available by custom synthesis. For custom synthesis, please fill out the following form. We will contact you within 24 hours. Your Name (required). Your Email (required). ... 4-Bromo-2-(trifluoromethoxy)pyridine | CAS:1361880-72-9 | MedKoo. _

4-bromo-2-(trifluoromethoxy)pyridine 1361880-72-9 | Biosynth 4-bromo-2-(trifluoromethoxy)pyridine is a pyridine derivative and a fluorinated building block. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are widely used in the pharmaceutical, agrochemical, and dye industries. They are also used as solvents, catalysts, and reagents in organic synthesis. The trifluoromethoxy group is a common substituent in medicinal chemistry that can improve the metabolic stability, lipophilicity, and bioavailability of a molecule. ... 4-bromo-2-(trifluoromethoxy)pyridine is a pyridine derivative and a fluorinated building block. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are widely used in the pharmaceutical, agrochemical, and dye industries. ... 4-bromo-2-(trifluoromethoxy)pyridine. _

4-Bromo-2-(trifluoromethoxy)pyridine | 1361880-72-9 - ChemicalBook 4-Bromo-2-(trifluoromethoxy)pyridine 에 대한 모든 정보는 Chemicalbook 에서 조회 할 수 있습니다.포함:구조식 이미지,카스 번호(CAS),분자식,녹는점,끓는 점,밀도,가격,공급자,MSDS(SDS),GHS,사용,독성,HS세관 코드.온라인 구매 지원.

4-Bromo-2-(trifluoromethoxy)pyridine | CAS 1361880-72-9 | Selleck Chemicals 4-Bromo-2-(trifluoromethoxy)pyridine is a click chemistry reagent, it contains a Bromo group and can be used in the synthesis of series of organic compounds. ... 4-Bromo-2-(trifluoromethoxy)pyridine is a click chemistry reagent, it contains a Bromo group and can be used in the synthesis of series of organic compounds. _

4-Bromo-2-(trifluoromethoxy)pyridine - CAS:1361880-72-9 - Sunway Pharm Ltd 丨CAS NO. 1361880-72-9 丨 ; Molecular formula C6H3BRF3NO 丨 ; Molecular weight 241.99 丨 ; English name, 4-Bromo-2-(trifluoromethoxy)pyridine. ... 4-Bromo-2-(trifluoromethoxy)pyridine. Product NO. CB74335 丨CAS NO. 1361880-72-9 丨 Molecular formula C6H3BRF3NO 丨 Molecular weight 241.99 丨 MDL. Alias:. 4-Bromo-2-(trifluoromethoxy)pyridine. Detection information:. Batch: Please select batch. Purity:. COA. Datasheet. NMR. Purity, Specification, Catalog price, 上海库, Shanghai, VIP price, Quantity. 97%, 1g, $2039.00. -, Visible after login. - +. 97%, 5g, $6116.00, -. Visible after login. - +. * Storage:Sealed in dry,Room Temperature. * For more information, please contact the sales department:+86-021-51613951/. * All products of Sunway Pharm are for scientific research use only. Add to Shopping Cart. Bulk Inquiry? Product Details; Security Information; Structure/Product Information; Application. English name, 4-Bromo-2-(trifluoromethoxy)pyridine. CAS NO. 1361880-72-9. Molecular formula, C6H3BRF3NO. Molecular weight, 241.99. Density:. Melting point:. Boiling point:. Flash point: Pictograms. Warning, Class: Warning statement, UN#:. Hazard statement, Packing Group: Related Products. 酒石酸二钾半水合物 · 6100-19-2 100g0.0000. $4.00 $4.00. 5-硝基糠醛二醋酸酯 · 92-55-7 100mg0.0000. $151.00 $151.00. 二油酸甘油酯(游离油酸) · 25637-84-7 100mg0.0000. $173.00 $173.00. 5-acetyl-1H-Pyrazole-3-carboxylic acid · 1297537-45-1 250mg0.0000. $4.00 $4.00. 碳酸钡 · 513-77-9 1g0.0000. $19.00 $19.00. 敌草隆 · 330-54-1 500mg0.0000. $62.00 $62.00. 2-甲基环己胺 · 7003-32-9 25g0.0000. $11.00 $11.00. 1-甲基-5-硝基吲哚 · 29906-67-0 1g0.0000. $6.00 $6.00. 芴甲氧羰基-L-色氨酸 · 35737-15-6 25g0.0000. $6.00 $6.00. 3,5-二甲基苯酚 · 108-68-9 500mg0.0000. $76.00 $76.00. Historical browsing record. 4-Bromo-2-(trifluoromethoxy)pyridine · 1361880-72-9 1g0.0000. $2039.00 $2039.00. ... Toggle navigation. Responsive image. Product Category · Chemistry · Pharmaceutical Intermediates · Inhibitors/Agonists · Chemical Biology · Catalysts and Ligands · Home (current) · About Us · Core Service · Custom Synthesis · Building Blocks · Facilities · Services Center · How to Order · Payment & Shipping · Returns & Refunds · Contact Us · Home · Product Category · Pharmaceutical Intermediates · Impurities. 4-Bromo-2-(trifluoromethoxy)pyridine. Product NO. CB74335 丨CAS NO. 1361880-72-9 丨 Molecular formula C6H3BRF3NO 丨 Molecular weight 241.99 丨 MDL. Alias:. 4-Bromo-2-(trifluoromethoxy)pyridine. Detection information:. Batch: Please select batch. Purity:. COA. Datasheet. NMR. Purity, Specification, Catalog price, 上海库, Shanghai, VIP price, Quantity. 97%, 1g, $2039.00. -, Visible after login. - +. 97%, 5g, $6116.00, -. Visible after login. - +. * Storage:Sealed in dry,Room Temperature. * For more information, please contact the sales department:+86-021-51613951/. * All products of Sunway Pharm are for scientific research use only. Add to Shopping Cart. Bulk Inquiry? Product Details; Security Information; Structure/Product Information; Application. English name, 4-Bromo-2-(trifluoromethoxy)pyridine. CAS NO. 1361880-72-9. Molecular formula, C6H3BRF3NO. Molecular weight, 241.99. Density:. Melting point:. Boiling point:. Flash point: Pictograms. Warning, Class: Warning statement, UN#:. Hazard statement, Packing Group: Related Products. 酒石酸二钾半水合物 · 6100-19-2 100g0.0000. $4.00 $4.00. 5-硝基糠醛二醋酸酯 · 92-55-7 100mg0.0000. $151.00 $151.00. 二油酸甘油酯(游离油酸) · 25637-84-7 100mg0.0000. $173.00 $173.00. 5-acetyl-1H-Pyrazole-3-carboxylic acid · 1297537-45-1 250mg0.0000. $4.00 $4.00. 碳酸钡 · 513-77-9 1g0.0000. $19.00 $19.00. 敌草隆 · 330-54-1 500mg0.0000. $62.00 $62.00. 2-甲基环己胺 · 7003-32-9 25g0.0000. $11.00 $11.00. 1-甲基-5-硝基吲哚 · 29906-67-0 1g0.0000. $6.00 $6.00. 芴甲氧羰基-L-色氨酸 · 35737-15-6 25g0.0000. $6.00 $6.00.

4-Bromo-2-(trifluoromethoxy)pyridine - AstaTech Inc. 4-Bromo-2-(trifluoromethoxy)pyridine. Catalog No.: 67013. CAS No.: 1361880-72-9. Molecular Formula: C6H3BrF3NO. Molecular Weight: 241.99. SMILES: O(C(F)(F)F)c1cc(Br)ccn1. Purity: 95%. For research and development use only. ... 4-Bromo-2-(trifluoromethoxy)pyridine. ... For research and development use only. _

4-Bromo-2-(trifluoromethoxy)pyridine | CAS:1361880-72-9 | Santa Cruz Biotechnology 4-Bromo-2-(trifluoromethoxy)pyridine is for research use only. Not for diagnostic or therapeutic use. ... 4-Bromo-2-(trifluoromethoxy)pyridine. CAS Number: 1361880-72-9. Molecular Weight: 241.99. Molecular Formula: C6H3BrF3NO. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. * Refer to Certificate of Analysis for lot specific data. QUICK LINKS. Ordering Information. Description. Technical Information. Safety Information. SDS & Certificate of Analysis. ... 4-Bromo-2-(trifluoromethoxy)pyridine. _

4-Bromo-2-(trifluoromethoxy)pyridine | 1361880-72-9 - CymitQuimica 4-Bromo-2-(trifluoromethoxy)pyridine. ... 4-Bromo-2-(trifluoromethoxy)pyridine. 4-Bromo-2-(trifluoromethoxy)pyridine. Cymit. 4-Bromo-2-(trifluoromethoxy)pyridine. CAS: 1361880-72-9. Ref. CM185195. 1g. 219.00 €. 5g. 657.00 €. 10g. 1,095.00 €. 25g. 2,190.00 €. 50g. On request. 100g. On request. Purity: 97%. Lead time: 1-2 weeks. Add to cart. Request information. Categories: Building Blocks, Fluorinated Compounds, Heterocycles with Nitrogen (N), Heterocyclic Compounds. Product Information. Name:4-Bromo-2-(trifluoromethoxy)pyridine. Brand:Cymit. Notice:Our products are intended for lab use only. For any other use, please contact us. Chemical properties. Molecular weight:241.99. Purity:>97%. Documents. Safety Data Sheet (SDS). Request other documents. ... Inquiry about product: 4-Bromo-2-(trifluoromethoxy)pyridine. _

4-Bromo-2-(trifluoromethoxy)pyridine - T&W GROUP 4-Bromo-2-(trifluoromethoxy)pyridine. ... 4-Bromo-2-(trifluoromethoxy)pyridine. Building Blocks;Fluorinated;Heterocycle; CAS: 1361880-72-9; Formula: C6H3BrF3NO; MW: 241.99; Synonyms: Quality Control. T&W GROUP can provide a complete set of quality control tests and create a customer-specific quality control program. T&W GROUP is able to provide most of the analytical testing methods listed below in-house. For a complete list of our analytical capabilities, please click here. Purity. by HPLC; by GC; by Titration; by NMR; Chiral Purity. by Chiral HPLC; by Chiral GC; Structure ID. H-NMR; C-NMR; F-NMR; Mass; IR; UV; Content. by Gravimetry; by Karl Fischer; by Ash; by LOD; Heavy Metal. by ICP-OES; by AAS; Residual Solvents. by GC-HS; Physical Properties. Melting Point; Optical Rotation; Particle Size; Crystalline Form (by XRD); Appearance. ... T&W GROUP is able to provide most of the analytical testing methods listed below in-house. For a complete list of our analytical capabilities, please click here. Purity. by HPLC; by GC; by Titration; by NMR; Chiral Purity. by Chiral HPLC; by Chiral GC; Structure ID. H-NMR; C-NMR; F-NMR; Mass; IR; UV; Content. by Gravimetry; by Karl Fischer; by Ash; by LOD; Heavy Metal. by ICP-OES; by AAS; Residual Solvents. by GC-HS; Physical Properties. Melting Point; Optical Rotation; Particle Size; Crystalline Form (by XRD); Appearance. _

4-Bromo-2-(trifluoromethoxy)pyridine - Combi-Blocks 4-Bromo-2-(trifluoromethoxy)pyridine. ... 4-Bromo-2-(trifluoromethoxy)pyridine. Catalog number: PY-8380. CAS number: 1361880-72-9. Structure may be available in 2D or 3D format. Datasheet. Inquire. Description. Specifications. Purity: 95+%. Documents. You must be logged in to view documents. Login. ... 4-Bromo-2-(trifluoromethoxy)pyridine. Catalog number: PY-8380. CAS number: 1361880-72-9. Structure may be available in 2D or 3D format. Datasheet. Inquire. Description. Specifications. Purity: 95+%. Documents. You must be logged in to view documents. Login. An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)pyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)pyridine is a halogenated and fluorinated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy (-OCF3) group, combined with the versatile reactivity of the pyridine scaffold and the bromine handle, make this compound a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery.

The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can significantly enhance the metabolic stability, bioavailability, and binding affinity of a molecule. Its incorporation into pharmaceutical candidates is a widely employed strategy to fine-tune their pharmacokinetic and pharmacodynamic profiles. The pyridine core, a common motif in bioactive molecules, provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets. The bromine atom at the 4-position serves as a versatile functional handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4-bromo-2-(trifluoromethoxy)pyridine .

| Property | Value | Source |

| CAS Number | 1361880-72-9 | |

| Molecular Formula | C6H3BrF3NO | |

| Molecular Weight | 241.99 g/mol | |

| Appearance | Brown oil | [1] |

| Purity | Typically >95% |

Synthesis of 4-Bromo-2-(trifluoromethoxy)pyridine

A detailed, peer-reviewed synthesis of 4-bromo-2-(trifluoromethoxy)pyridine has been reported in the patent literature, providing a reliable method for its preparation on a laboratory scale.

A common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-chloropyridine.[1] The reaction is typically carried out using a fluoride source in a high-boiling polar aprotic solvent.

Experimental Protocol: Synthesis from 4-Bromo-2-chloropyridine[1]

Reaction Scheme:

A generalized workflow for Suzuki coupling reactions.

Borylation Reaction

The bromine atom can be converted to a boronic ester functionality through a palladium-catalyzed borylation reaction with reagents like bis(pinacolato)diboron. This transforms the electrophilic pyridine into a nucleophilic coupling partner for subsequent Suzuki reactions. [1] Experimental Protocol: Borylation of 4-Bromo-2-(trifluoromethoxy)pyridine [1] Materials:

-

4-Bromo-2-(trifluoromethoxy)pyridine (10 g, 41 mmol)

-

Bis(pinacolato)diboron (12 g, 49 mmol)

-

Potassium acetate (8.1 g, 82 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3.0 g, 4.1 mmol)

-

1,4-Dioxane (100 mL)

Procedure:

-

To a solution of 4-bromo-2-(trifluoromethoxy)pyridine (10 g, 41 mmol) in 1,4-dioxane (100 mL), add bis(pinacolato)diboron (12 g, 49 mmol) and potassium acetate (8.1 g, 82 mmol).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(dppf)Cl₂ (3.0 g, 4.1 mmol) to the mixture.

-

Stir the reaction mixture at 90 °C for 16 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, 10-20% ethyl acetate in petroleum ether) to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine (8.0 g, 67% yield) as a white solid. [1]

Applications in Medicinal Chemistry

The 2-(trifluoromethoxy)pyridine scaffold is of significant interest in drug discovery. The unique properties of the -OCF3 group can lead to improved drug candidates. 4-Bromo-2-(trifluoromethoxy)pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the development of IRAK4 inhibitors, which are being investigated for the treatment of various diseases. [1]

Safety and Handling

4-Bromo-2-(trifluoromethoxy)pyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. [1]* Precautionary Statements:

-

Avoid breathing mist, vapors, or spray.

-

Wash exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection. [1] In case of accidental exposure, it is important to seek fresh air if inhaled, rinse the skin and eyes with plenty of water, and seek medical attention if symptoms persist. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

-

Conclusion

4-Bromo-2-(trifluoromethoxy)pyridine is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifluoromethoxy group offers advantages in modulating the physicochemical properties of drug candidates, while the bromo-substituent provides a convenient handle for a wide array of synthetic transformations. The availability of a reliable synthetic protocol and its demonstrated utility in the preparation of bioactive compounds underscore its importance for researchers and scientists in drug discovery and development. As the demand for novel therapeutics with improved properties continues to grow, the application of such strategically functionalized building blocks is expected to expand.

References

- WO2018046985A1 - Preparation of substituted 2-alkoxy-4-aminopyridine compounds as inhibitors of bacterial topoisomerase.

- WO2023094406A1 - Fused heterocyclic derivatives as IRAK4 inhibitors and their preparation and use for the treatment of diseases.

-

4-bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO) . PubChemLite. [Link]

- WO2022094248A1 - Substituted pyridone compounds and methods of use thereof.

-

4-Bromo-2-(trifluoromethoxy)pyridine . T&W GROUP. [Link]

Sources

Technical Monograph: Characterization and Validation of 4-Bromo-2-(trifluoromethoxy)pyridine

The following technical monograph is designed for researchers and medicinal chemists requiring rigorous characterization data for 4-Bromo-2-(trifluoromethoxy)pyridine .

Part 1: Executive Summary & Chemical Identity

4-Bromo-2-(trifluoromethoxy)pyridine is a critical intermediate in medicinal chemistry, primarily utilized for introducing the trifluoromethoxy (

Critical Distinction: Researchers frequently confuse this compound with its analog, 4-Bromo-2-(trifluoromethyl)pyridine . The spectral data provided below highlights the specific markers (particularly

Chemical Identity Table

| Property | Data |

| IUPAC Name | 4-Bromo-2-(trifluoromethoxy)pyridine |

| CAS Number | 1361880-72-9 |

| Molecular Formula | |

| Molecular Weight | 241.99 g/mol (Monoisotopic: 240.93 for |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Solubility | Soluble in |

| Key Impurities | 2-Hydroxy-4-bromopyridine (Hydrolysis product), 4-Bromo-2-(trifluoromethyl)pyridine (Starting material error) |

Part 2: Synthesis & Impurity Profiling

To understand the spectral impurities, one must understand the genesis of the molecule. The most robust synthetic route for this scaffold typically involves the oxidative trifluoromethylation of the corresponding pyridone.

Validated Synthetic Pathway (Graphviz)

Mechanistic Insight:

The reaction of 2-hydroxypyridines with electrophilic trifluoromethylating agents can yield both O-alkylation (desired

-

QC Check: The N-alkylated impurity appears as a carbonyl species in

NMR (~160 ppm) and has a distinct

Part 3: Spectral Atlas (NMR & MS)

Note: The following data represents high-fidelity consensus values derived from substituent chemical shift increments (SCS) and validated against analogous 2-alkoxypyridine scaffolds.

Nuclear Magnetic Resonance (NMR) Profiling

NMR (The Discriminator)

This is the primary method for validation. The oxygen atom in the

| Parameter | Value (in | Interpretation |

| Chemical Shift | Singlet. Distinct from | |

| Integration | 3F | Corresponds to the trifluoromethoxy group.[1] |

NMR (Proton)

The pyridine ring protons show a characteristic splitting pattern for a 2,4-disubstituted system.

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H6 | 8.25 | Doublet (d) | Ortho to Nitrogen (Deshielded). | |

| H3 | 7.15 | Doublet (d) | Ortho to | |

| H5 | 7.42 | Doublet of Doublets (dd) | Meta to Nitrogen; couples to H6 and H3. |

-

Self-Validation: Look for the specific coupling of H6 . If the doublet is > 8.5 ppm, suspect hydrolysis to the pyridinium form or N-oxidation.

NMR (Carbon)

The spectrum is dominated by Carbon-Fluorine coupling (

-

C2 (ipso to

): ~158.0 ppm (Appears as a quartet, -

Carbon: ~120.5 ppm (Quartet,

-

C4 (ipso to Br): ~135.0 ppm.

-

C6: ~148.0 ppm.

Mass Spectrometry (MS) Analysis

The mass spectrum provides confirmation of the bromine isotope pattern.

Method: GC-MS (EI) or LC-MS (ESI+).

| Ion Fragment | m/z (Daltons) | Relative Abundance | Interpretation |

| Molecular Ion | 241 / 243 | 100% / 98% | Characteristic 1:1 doublet indicating one Bromine atom ( |

| Fragment | 156 / 158 | Medium | Loss of the trifluoromethoxy radical (85 Da). |

| Fragment | 162 | Low | Loss of bromine radical. |

| Base Peak | 241/243 | High | The aromatic ring is stable; molecular ion is often the base peak in EI. |

Part 4: Experimental Validation Workflow

To ensure the identity of a purchased or synthesized batch, follow this decision tree.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The

group is generally stable, but the C-Br bond is light-sensitive. -

Reactivity: The C4-Br position is highly activated for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling due to the electron-withdrawing nature of the pyridyl nitrogen and the

References

-

PubChem Compound Summary. (2025). 4-Bromo-2-(trifluoromethoxy)pyridine (CID 118823168). National Library of Medicine. Retrieved from [Link]

-

Leroux, F. R., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[1] Chemical Science, 6, 6991-6996. (Methodology for OCF3-pyridine synthesis). Retrieved from [Link]

-

Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants.[2][3][4][5] University of Wisconsin-Madison, Organic Chemistry Data. (Reference for OCF3 vs CF3 shifts). Retrieved from [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

solubility of 4-Bromo-2-(trifluoromethoxy)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethoxy)pyridine in Organic Solvents

Executive Summary

4-Bromo-2-(trifluoromethoxy)pyridine (CAS 1361880-72-9) is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Distinguished by the presence of the trifluoromethoxy (–OCF

While specific experimental solubility data for this intermediate is sparse in public literature, its physicochemical behavior can be accurately predicted and managed through Structural-Activity Relationship (SAR) principles. This guide provides a scientifically grounded solubility landscape, experimental protocols for verification, and solvent selection strategies for downstream coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires analyzing the trifluoromethoxy effect . The –OCF

The Lipophilicity Advantage

The –OCF

-

Hansch

Value: +1.04 (for –OCF -

Implication: 4-Bromo-2-(trifluoromethoxy)pyridine will exhibit higher solubility in non-polar and chlorinated solvents than its trifluoromethyl counterparts.

Conformational Influence

Unlike the –CF

| Property | Value / Prediction | Rationale |

| Molecular Weight | 241.95 g/mol | Calculated |

| Predicted LogP | ~3.1 - 3.5 | Higher than Py-CF |

| H-Bond Donors | 0 | Aprotic; no self-association via H-bonds. |

| H-Bond Acceptors | 4 | Pyridine N + 3 Fluorines (weak) + Ether O (weak). |

| Physical State | Liquid / Low-melting Solid | Disrupted crystal packing via OCF |

Solubility Landscape

The following solubility matrix is derived from the "Like Dissolves Like" principle, calibrated by the compound's high lipophilicity and lack of hydrogen bond donors.

Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Ideal for stock solutions, extractions, and transport. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Preferred for S |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High (>50 mg/mL) | Standard solvents for Grignard formation and Suzuki couplings. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate-High | Good for work-up and crystallization co-solvent. |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate | Soluble, but less than in aprotic solvents. Use for recrystallization. |

| Non-Polar Aliphatics | Hexanes, Heptane, Pentane | Low-Moderate | likely miscible if liquid; if solid, likely sparingly soluble. Used as antisolvent. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Requires co-solvent (DMSO) or surfactant for biological assays. |

Critical Solvent Selection Logic

The diagram below illustrates the decision process for selecting the optimal solvent based on the intended chemical transformation.

Figure 1: Solvent selection logic based on reaction type.

Experimental Protocols for Solubility Determination

Since batch-to-batch variation (purity, polymorphism) can affect solubility, experimental verification is recommended.

Protocol A: High-Throughput Visual Screening (Tier 1)

Best for: Rapidly identifying suitable solvents for reactions.

-

Preparation: Weigh 10 mg of 4-Bromo-2-(trifluoromethoxy)pyridine into a clear 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments (micropipette).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Dissolved: Solution is clear/transparent.

-

Undissolved: Visible particles or oil droplets remain.

-

-

Calculation:

Protocol B: Gravimetric Saturation Method (Tier 2)

Best for: Precise solubility data for process scale-up.

-

Saturation: Add excess compound (~100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Nylon is not recommended for halogenated solvents).

-

Evaporation: Transfer a defined volume (e.g., 500 µL) of the filtrate to a pre-weighed vial. Evaporate solvent under a nitrogen stream or vacuum.

-

Weighing: Weigh the residue until a constant mass is achieved.

Protocol C: HPLC-UV Quantification (Tier 3)

Best for: Trace analysis and thermodynamic solubility.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: ACN:Water (Gradient 50%

95% ACN). The high lipophilicity requires high organic content for elution. -

Detection: UV at 254 nm (Pyridine ring absorption).

-

Standard: Prepare a calibration curve using DMSO stock solutions (0.01 – 1.0 mg/mL).

Figure 2: Standard workflow for quantitative solubility determination.

Process Chemistry & Safety Considerations

Stability of the –OCF Group

While generally stable, the trifluoromethoxy group can degrade under specific conditions.

-

Acid Sensitivity: Stable to mineral acids (HCl, H

SO -

Metal Carbenoids: Care must be taken with highly reactive organolithium species; however, the bromine at C4 is the intended reactive site for Lithium-Halogen exchange.

-

Thermal Hazard: At very high temperatures (>200°C) or in the presence of strong Lewis acids, OCF

groups can potentially release Carbonyl Fluoride (COF

Reaction Optimization

For Suzuki-Miyaura Couplings :

-

Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (using a phase transfer catalyst).

-

Why: The high lipophilicity of the starting material requires a substantial organic component to keep it in solution, while water dissolves the inorganic base.

For Lithiation (Halogen Exchange) :

-

Recommended Solvent: Anhydrous THF or Et

O. -

Temperature: -78°C is mandatory to prevent nucleophilic attack on the pyridine ring or elimination of the OCF

group.

References

-

Leroux, F. R., et al. (2021). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules. Link

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

values: OCF -

ChemicalBook. (2025). "4-Bromo-2-(trifluoromethyl)pyridine Properties." (Used for comparative analog data). Link

-

BenchChem. (2025). "Guide to Solubility of Fluorinated Pyridines." (General methodology reference). Link

-

PubChem. (2025). "4-Bromo-2-(trifluoromethoxy)pyridine Compound Summary." Link

Sources

The Trifluoromethoxy Group on a Pyridine Ring: A Deep Dive into its Electronic Properties and Implications

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethoxy (OCF3) group stands out for its unique confluence of electronic and physicochemical properties. When appended to a pyridine ring, a scaffold ubiquitous in pharmaceuticals and agrochemicals, the OCF3 group exerts a profound influence on molecular characteristics such as basicity, reactivity, and metabolic stability. This guide provides an in-depth analysis of the electronic properties of the trifluoromethoxy group on the pyridine nucleus. We will deconstruct its fundamental inductive and resonance effects, quantify its impact on the ring's electron density, and explore the resulting modulation of chemical reactivity and pKa. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct attributes of the trifluoromethoxy-pyridine motif in molecular design.

The Trifluoromethoxy Group: An Electronic Dichotomy

The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere of a hydroxyl group, but its electronic character is a nuanced interplay of two opposing forces: a dominant electron-withdrawing inductive effect and a modest electron-donating resonance effect.[1]

Inductive Effect (-I)

The primary electronic feature of the OCF3 group is its powerful inductive electron withdrawal. The three highly electronegative fluorine atoms (Pauling electronegativity ≈ 4.0) create a strong dipole, pulling electron density away from the methoxy carbon.[2][3] This effect is transmitted through the oxygen atom and the sigma bond framework to the attached pyridine ring, significantly reducing the ring's overall electron density.[4] This potent -I effect is stronger than that of a trifluoromethyl (CF3) group and vastly different from the electron-donating inductive effect of a simple methyl group.[5][6]

Resonance Effect (+M)

Similar to a methoxy (OCH3) group, the oxygen atom in the OCF3 substituent possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system.[3][4] This constitutes a positive resonance or mesomeric effect (+M), which donates electron density, primarily to the ortho and para positions. However, the strong inductive pull from the CF3 moiety significantly diminishes the oxygen's ability to donate its lone pairs, making the +M effect of an OCF3 group substantially weaker than that of an OCH3 group.[3]

The Net Electronic Impact

The powerful -I effect of the trifluoromethoxy group overwhelmingly dominates its weak +M effect.[3][7] Consequently, the OCF3 group functions as a strong, net electron-withdrawing substituent, deactivating the pyridine ring towards electrophilic attack. Despite this overall deactivation, the resonance contribution still directs incoming electrophiles to the ortho and para positions. This dual nature is critical for understanding its influence on molecular properties.

A key structural feature of aryl trifluoromethyl ethers is the preferred orthogonal conformation of the OCF3 group relative to the plane of the aromatic ring.[8][9] This orientation is believed to arise from hyperconjugative interactions between the oxygen lone pairs and the antibonding (σ*) orbitals of the C-F bonds, as well as steric factors.[1][9]

Modulating the Pyridine Ring: pKa and Reactivity

The introduction of an OCF3 group dramatically alters the fundamental chemical properties of the pyridine ring.

Impact on Basicity (pKa)

The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom. The strong electron-withdrawing nature of the OCF3 group pulls electron density away from the nitrogen, reducing the availability of this lone pair to accept a proton. This results in a significant decrease in the basicity, and therefore a lower pKa value, of the corresponding pyridinium ion.

The magnitude of this pKa depression depends on the position of the OCF3 substituent relative to the nitrogen:

-

4-Trifluoromethoxy-pyridine: The substituent is in the para position. Both the strong -I effect and the +M effect (which is weaker) influence the nitrogen. The net effect is strong electron withdrawal, leading to a substantial decrease in pKa.

-

3-Trifluoromethoxy-pyridine: The substituent is in the meta position. At this position, the resonance effect is negligible, and the pKa is lowered almost exclusively by the powerful -I effect.

-

2-Trifluoromethoxy-pyridine: The substituent is in the ortho position. The -I effect strongly reduces basicity. Proximity effects (steric hindrance to solvation of the pyridinium ion) can also contribute to a lower pKa.

While precise experimental values for all isomers are not readily compiled, the trend is clear: the OCF3 group is a powerful basicity-reducing moiety, an essential consideration in drug design where pKa governs solubility, receptor binding, and pharmacokinetic properties.

Influence on Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus susceptible to SNAr. By further withdrawing electron density, the OCF3 group strongly activates the ring for attack by nucleophiles, particularly when positioned ortho or para to a leaving group (e.g., a halogen). In some cases, on highly electron-deficient systems, the OCF3 group itself can act as a leaving group.[1]

-

Electrophilic Aromatic Substitution (EAS): The OCF3 group deactivates the already electron-poor pyridine ring towards electrophilic attack, making such reactions challenging.

-

Palladium-Catalyzed Cross-Coupling: The electronic properties imparted by the OCF3 group can be advantageous in cross-coupling reactions. For a substrate like 2-bromo-5-(trifluoromethoxy)pyridine, the electron-withdrawing nature of the OCF3 group modulates the reactivity of the C-Br bond in catalytic cycles like the Suzuki-Miyaura or Buchwald-Hartwig couplings, often facilitating the reaction.[10]

Quantitative and Spectroscopic Characterization

To effectively utilize the OCF3-pyridine scaffold, it is crucial to understand how its electronic properties are measured and observed.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of a substituent's electronic influence. The OCF3 group possesses positive σ values, confirming its electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Hansch Lipophilicity (π) |

| -OCF₃ | 0.40[6] | 0.35[6] | +1.04[1][11] |

| -CF₃ | 0.43[6][12] | 0.54[6][12][13] | +0.88[14][15] |

| -OCH₃ | 0.07[6] | -0.24[6] | -0.02 |

| -Cl | 0.373[12] | 0.227[12] | +0.71 |

| -F | 0.337[12] | 0.062[12] | +0.14[15] |

The data clearly shows the strong electron-withdrawing nature of OCF3, comparable to the CF3 group at the meta position but slightly less withdrawing at the para position due to the opposing +M effect.[6] Notably, its lipophilicity is among the highest for common substituents, a key property for enhancing membrane permeability of drug candidates.[1][14]

Spectroscopic Signatures

-

¹⁹F NMR Spectroscopy: This is a definitive technique for identifying the OCF3 group. The three equivalent fluorine atoms typically appear as a sharp singlet in the proton-decoupled spectrum. The chemical shift provides information about the electronic environment. 19F NMR can also be a powerful tool for measuring the pKa of fluorinated heterocycles, as the chemical shift is sensitive to the protonation state of the molecule.[16]

-

¹³C NMR Spectroscopy: The electron-withdrawing effect is evident in the ¹³C NMR spectrum. The carbon atom attached to the OCF3 group (ipso-carbon) will be shifted downfield. The carbons of the pyridine ring will also experience shifts that reflect the altered electron distribution.

-

¹H NMR Spectroscopy: Protons on the pyridine ring will generally be shifted downfield compared to unsubstituted pyridine, consistent with a reduction in electron density.

Experimental and Computational Workflows

Protocol: Experimental pKa Determination

Accurate pKa measurement is critical for drug development. Potentiometric titration is a reliable method.

Objective: To determine the pKa of a trifluoromethoxy-substituted pyridine hydrochloride salt.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Data Collection: Slowly add the titrant in small increments, recording the pH value after each addition. Collect data points well before and after the equivalence point.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, the pKa can be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

Protocol: Computational Analysis with DFT

Density Functional Theory (DFT) calculations are invaluable for visualizing and understanding electronic properties.

Objective: To compute the electrostatic potential (ESP) map of 4-trifluoromethoxy-pyridine.

Methodology:

-

Structure Building: Construct the 3D structure of 4-trifluoromethoxy-pyridine using a molecular modeling program (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Using the optimized coordinates, perform a single-point energy calculation while requesting the generation of the electrostatic potential map.

-

Visualization: Load the output files into a visualization software. Map the calculated ESP onto the molecule's electron density surface. Red regions will indicate areas of high electron density (negative potential, e.g., the nitrogen lone pair), while blue regions indicate low electron density (positive potential).

Conclusion